molecular formula C6H8N2O B7797301 2-Methoxy-3-methylpyrazine CAS No. 63378-13-2

2-Methoxy-3-methylpyrazine

Cat. No.: B7797301
CAS No.: 63378-13-2
M. Wt: 124.14 g/mol
InChI Key: VKJIAEQRKBQLLA-UHFFFAOYSA-N
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Description

2-Methoxy-3-methylpyrazine is an organic compound with the molecular formula C6H8N2O. It belongs to the class of pyrazines, which are aromatic heterocyclic compounds containing a six-membered ring with two nitrogen atoms. This compound is known for its distinctive nutty, roasted aroma, reminiscent of hazelnuts, almonds, and peanuts . It is used as a flavoring agent in the food and beverage industry, particularly to enhance coffee aroma .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methoxy-3-methylpyrazine can be synthesized from 2-methylpyrazine through various routes. One common method involves the methylation of 2-methylpyrazine using methanol in the presence of a catalyst . The reaction typically occurs under mild conditions, with temperatures ranging from 50°C to 100°C.

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions allows for efficient large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-3-methylpyrazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding pyrazine N-oxides.

    Reduction: Reduction reactions can convert it to this compound derivatives with different functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents onto the pyrazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products Formed

    Oxidation: Pyrazine N-oxides.

    Reduction: Reduced pyrazine derivatives.

    Substitution: Substituted pyrazine compounds with various functional groups.

Scientific Research Applications

2-Methoxy-3-methylpyrazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-methoxy-3-methylpyrazine involves its interaction with specific molecular targets and pathways. It is known to inhibit ciliary beat frequency, oocyte pickup rate, and infundibular smooth muscle contraction in the hamster oviduct . These effects are likely mediated through its interaction with cellular receptors and signaling pathways, although the exact molecular targets remain to be fully elucidated.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methoxy-3-methylpyrazine is unique due to its specific aroma profile and its applications as a flavoring agent in the food industry. Its ability to enhance coffee aroma and provide nutty, roasted notes sets it apart from other similar compounds .

Properties

IUPAC Name

2-methoxy-3-methylpyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O/c1-5-6(9-2)8-4-3-7-5/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKJIAEQRKBQLLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN=C1OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80863034
Record name 2-Methoxy-3-methylpyrazine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2847-30-5, 68378-13-2
Record name 2-Methoxy-3-methylpyrazine
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Record name 2-Methoxy-3-methylpyrazine
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Record name Pyrazine, 2-methoxy-3(or 5)-methyl-
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Record name Pyrazine, 2-methoxy-3-methyl-
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Record name 2-Methoxy-3-methylpyrazine
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Record name 2-methoxy-3-methylpyrazine
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Record name 2-methoxy-3(or5)-methylpyrazine
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Record name 2-METHOXY-3-METHYLPYRAZINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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